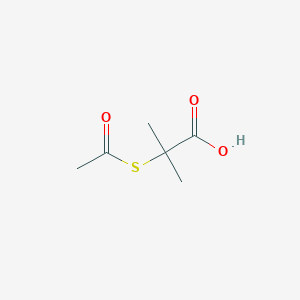

2-Acetylthioisobutyric Acid

Description

Contextualization within Thioester Chemistry

Thioesters are a class of organosulfur compounds that are analogous to esters but with a sulfur atom replacing the oxygen in the ester linkage. wikipedia.org This substitution of sulfur for oxygen imparts distinct reactivity to thioesters compared to their oxygen-containing counterparts. cymitquimica.com Thioesters like 2-acetylthioisobutyric acid are known to be more reactive towards nucleophiles than their corresponding esters. In the realm of biochemistry, thioesters are pivotal, with acetyl-CoA being a prime example of a thioester that plays a crucial role in metabolism. libretexts.org The chemistry of this compound is therefore deeply rooted in the fundamental principles of thioester reactivity, including their susceptibility to hydrolysis and acyl transfer reactions. wikipedia.orgcymitquimica.com

The synthesis of thioesters can be achieved through several routes, such as the reaction of an acid chloride with an alkali metal salt of a thiol or the condensation of thiols and carboxylic acids using dehydrating agents. wikipedia.org These synthetic strategies are relevant to the preparation of this compound and its derivatives for research purposes.

Significance as a Research Compound

The significance of this compound in academic and industrial research is largely tied to its role as a crucial chiral building block. Specifically, the D-enantiomer, also known as D-β-acetylthioisobutyric acid (DAT), is a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like captopril (B1668294) and alacepril. nih.govebi.ac.uk These drugs are widely used in the treatment of hypertension and congestive heart failure. nih.govtandfonline.com The stereochemistry of the molecule is critical, as the inhibitory potency of the D-enantiomer is significantly higher than that of the L-enantiomer. nih.gov

Due to its importance, considerable research has been dedicated to developing efficient and stereoselective methods for the production of D-β-acetylthioisobutyric acid. These efforts include both chemical synthesis and enzymatic resolution processes. nih.govjst.go.jp Microbial esterases, such as those from Pseudomonas putida, have been extensively studied for their ability to stereoselectively hydrolyze racemic mixtures to produce the desired D-enantiomer with high optical purity. nih.govtandfonline.comresearchgate.netasm.org This enzymatic approach is often favored as it can be more economical and environmentally friendly than traditional chemical resolution methods. nih.gov

Structural Features and Functional Groups Relevant to Reactivity and Chirality

The structure of this compound is characterized by several key features that determine its chemical behavior:

Thioester Group (-S-C=O): This functional group is the most reactive site in the molecule. The carbon-sulfur bond is weaker and more polarizable than the carbon-oxygen bond in an ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This reactivity is central to its role in acyl transfer reactions. cymitquimica.com

Carboxylic Acid Group (-COOH): The presence of the carboxylic acid group provides a site for deprotonation, forming a carboxylate anion. This group can also participate in esterification and amide bond formation reactions.

Chiral Center: The carbon atom to which the methyl group and the acetylthiomethyl group are attached is a chiral center. This gives rise to two enantiomers, (R)- and (S)-2-acetylthioisobutyric acid. The specific stereochemistry at this center is crucial for the biological activity of molecules derived from it, such as ACE inhibitors. nih.gov

Isobutyric Acid Backbone: The branched methyl group on the isobutyric acid framework influences the steric environment around the chiral center and can affect the stereoselectivity of enzymatic reactions. nih.gov

The combination of the thioester and carboxylic acid functionalities, along with the chiral center, makes this compound a versatile and valuable compound in stereoselective synthesis and biochemical studies. cymitquimica.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C6H10O3S |

| Molecular Weight | 162.21 g/mol |

| Appearance | White to off-white solid cymitquimica.com |

| Solubility | Soluble in organic solvents cymitquimica.com |

| CAS Number | 135937-96-1 pharmaffiliates.comchemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H10O3S |

|---|---|

Molecular Weight |

162.21 g/mol |

IUPAC Name |

2-acetylsulfanyl-2-methylpropanoic acid |

InChI |

InChI=1S/C6H10O3S/c1-4(7)10-6(2,3)5(8)9/h1-3H3,(H,8,9) |

InChI Key |

VWFLRUHSTBKRHC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SC(C)(C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Process Development for 2 Acetylthioisobutyric Acid

Chemo-Enzymatic Synthesis Approaches

As of the current body of scientific literature, specific chemo-enzymatic methods for the synthesis of 2-Acetylthioisobutyric Acid have not been reported. The following sections outline the general principles of chemo-enzymatic synthesis that could theoretically be applied, but for which no specific examples exist for this particular compound.

Enzymatic Resolution of Racemic Intermediates

The enzymatic resolution of racemic intermediates leading to the synthesis of enantiomerically pure this compound has not been described in published research. This technique would typically involve the selective transformation of one enantiomer of a racemic mixture, allowing for the separation of the two.

Chemical Synthesis Routes

A documented chemical synthesis route for this compound involves the reaction of 2-bromo-2-methylpropionic acid with potassium thioacetate. This method provides a direct pathway to the target compound.

The synthesis begins with the cooling of a solution of 2-bromo-2-methylpropionic acid in dimethylformamide (DMF). Potassium carbonate is then added, followed by potassium thioacetate. The reaction mixture is allowed to warm to room temperature and stirred for an extended period. The product is then isolated through a workup procedure involving acidification and extraction. prepchem.com

A detailed breakdown of the reactants and conditions for this synthesis is provided in the table below.

| Reactant/Reagent | Molar Equivalence | Role | Reaction Conditions |

| 2-bromo-2-methylpropionic acid | 1.0 | Starting Material | Cooled to -45°C in DMF |

| Potassium carbonate | 1.0 | Base | Added after cooling |

| Potassium thioacetate | 1.97 | Nucleophile | Added after potassium carbonate |

| Dimethylformamide (DMF) | - | Solvent | - |

| Concentrated hydrochloric acid | - | Acidification | Used during workup |

| Ethyl acetate | - | Extraction Solvent | Used during workup |

| Nitrogen atmosphere | - | Inert Atmosphere | Maintained throughout the reaction |

| Dry ice/methanol (B129727) bath | - | Cooling | To achieve initial low temperature |

This chemical route provides a viable method for the laboratory-scale preparation of this compound. prepchem.com

Acetylation of Thiol Precursors

The most direct and common method for synthesizing this compound involves the acetylation of its corresponding thiol precursor, 2-mercaptoisobutyric acid. This transformation is a standard acylation reaction where an acetyl group is introduced onto the sulfur atom. sigmaaldrich.com The reaction is typically carried out using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride.

The use of acetic anhydride is prevalent due to its reactivity and availability. researchgate.net The reaction mechanism involves the nucleophilic attack of the thiol's sulfur atom on one of the carbonyl carbons of the acetic anhydride molecule. This is often performed in the presence of a base, such as pyridine, which acts as a catalyst and scavenges the acetic acid byproduct, driving the reaction to completion. sigmaaldrich.com Alternatively, the reaction can be conducted under acidic conditions or simply by heating the reactants together. sigmaaldrich.comias.ac.in The choice of solvent and catalyst can influence reaction time and yield. After the reaction, the product, this compound, is typically isolated and purified from the reaction mixture through standard laboratory procedures like extraction and evaporation of the solvent. sigmaaldrich.com

Table 1: Representative Conditions for Acetylation of Thiol Precursors

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Thiol Precursor | 2-Mercaptoisobutyric Acid | The starting material containing the thiol group to be acetylated. |

| Acetylating Agent | Acetic Anhydride | Provides the acetyl group for the S-acylation reaction. ias.ac.in |

| Catalyst (Optional) | Pyridine | Acts as a basic catalyst and acid scavenger. sigmaaldrich.com |

| Solvent | Chloroform, Nitrobenzene | Dissolves reactants and facilitates the reaction. sigmaaldrich.comias.ac.in |

| Temperature | 50-110 °C | Heating is often required to drive the reaction to completion. sigmaaldrich.comias.ac.in |

| Reaction Time | 2-16 hours | Varies depending on the specific conditions and scale of the reaction. sigmaaldrich.com |

| Workup | Acid/Base Extraction | Used to separate the product from unreacted starting materials and byproducts. |

Investigation of Alternative Chemical Pathways

Beyond the direct acetylation of 2-mercaptoisobutyric acid, other synthetic routes have been investigated to produce thioacids. One notable alternative approach involves a two-step process starting from an acid chloride. nih.gov This method first produces a mixed thioanhydride, which is then selectively deacetylated to yield the final thioacid.

In a procedure demonstrated for the synthesis of various fatty thioacids, an acid chloride is reacted with thioacetic acid at room temperature. This initial step rapidly forms a mixed thioanhydride intermediate. In the second step, this intermediate undergoes nucleophilic deacetylation using a primary amine, such as propylamine (B44156) or butylamine, at a reduced temperature. nih.gov Each step is reported to be rapid and high-yielding. nih.gov Adapting this pathway for this compound would involve starting with 2-chloro-2-methylpropanoyl chloride. This alternative avoids the direct handling of the 2-mercaptoisobutyric acid precursor, offering flexibility in starting materials and reaction conditions. Further research into photocatalytic methods and the use of coupling reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) also present potential future pathways for thioacid synthesis. organic-chemistry.org

Optical Resolution Techniques for Enantiomeric Purity

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. As these enantiomers often exhibit different biological activities, their separation is crucial, particularly for pharmaceutical applications. This separation of a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomers is known as optical resolution. wikipedia.org Since enantiomers possess identical physical properties like boiling point and solubility, direct separation is not feasible. The most common strategy involves converting the enantiomers into a mixture of diastereomers, which have different physical properties and can therefore be separated. nih.govwikipedia.org

Utilization of Chiral Resolving Agents

The formation of diastereomers is typically achieved by reacting the racemic carboxylic acid with an enantiomerically pure chiral resolving agent. wikipedia.org For acidic compounds like this compound, optically pure chiral bases, particularly chiral amines, are widely used. wikipedia.org Prominent examples of such resolving agents include 1-phenylethylamine, brucine, and strychnine. nih.govwikipedia.org

The reaction between the racemic acid (a mixture of R- and S-acid) and a single enantiomer of a chiral base (e.g., R-base) results in the formation of two diastereomeric salts: (R-acid·R-base) and (S-acid·R-base). These salts have different solubilities, allowing one to crystallize preferentially from a suitable solvent while the other remains dissolved. rsc.org The crystallized salt can then be isolated by filtration. Finally, treatment of the separated diastereomeric salt with a strong acid regenerates the enantiomerically pure carboxylic acid and the chiral resolving agent, which can often be recovered and reused. The selection of the appropriate chiral resolving agent and solvent system is critical for achieving high efficiency and optical purity and often requires empirical screening. wikipedia.org

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

| Chiral Resolving Agent | Type | Principle of Operation |

|---|---|---|

| (R)- or (S)-1-Phenylethylamine | Chiral Amine (Base) | Forms diastereomeric salts with the racemic acid. wikipedia.org |

| Brucine | Chiral Alkaloid (Base) | Forms diastereomeric salts with different solubilities. wikipedia.org |

| Strychnine | Chiral Alkaloid (Base) | Used to form separable diastereomeric salts. nih.gov |

| Quinine (B1679958) | Chiral Alkaloid (Base) | Another naturally occurring chiral base for salt formation. nih.gov |

| (+)- or (-)-Tartaric Acid | Chiral Acid | Used to resolve racemic bases; principle is reciprocal. wikipedia.org |

Development of Crystallization-Based Resolution Methods

Crystallization is the cornerstone of diastereomeric salt resolution. wikipedia.org The development of an effective crystallization method hinges on the significant difference in solubility between the two diastereomeric salts in a particular solvent or solvent mixture. The process involves dissolving the mixture of diastereomeric salts in a suitable solvent at an elevated temperature to form a saturated solution. As the solution is gradually cooled, the less soluble diastereomer crystallizes out, leaving the more soluble diastereomer in the mother liquor. rsc.org

The success of this technique is highly dependent on the choice of solvent, temperature profile, and cooling rate. A systematic approach often involves screening a variety of solvents with different polarities to identify one that maximizes the solubility difference. In some cases, a mixture of solvents is required to achieve optimal separation. Once a suitable solvent is found, further optimization of the crystallization conditions, such as concentration and cooling rate, is performed to maximize the yield and optical purity of the desired enantiomer. researchgate.net For some compounds that crystallize as conglomerates (a mechanical mixture of separate enantiopure crystals), a technique called preferential crystallization can be employed, where seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer induces its crystallization. nih.gov

Strategies for Industrial-Scale Synthesis

Translating the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of safety, cost-effectiveness, efficiency, and environmental impact. Key strategies involve process optimization, selection of appropriate equipment, and streamlined purification methods.

For chemical synthesis routes, such as the acetylation of 2-mercaptoisobutyric acid, process optimization may involve reducing the equivalents of reagents like acetic anhydride or catalysts to minimize cost and waste. nih.gov The reaction would be carried out in large, robust reaction vessels, likely made of glass-lined or stainless steel, capable of handling the required temperatures and pressures. chemicalbook.com Following the reaction, purification on a large scale would move from laboratory-scale chromatography to more practical methods like industrial distillation columns for solvent removal and product purification. nih.gov

If an enzymatic resolution step is employed, the strategy must account for the stability and reusability of the enzyme. Stirred reactors can lead to the physical breakdown (attrition) of immobilized enzyme particles. A more suitable approach for large-scale production is a batchwise loop reactor system, where the reactants are circulated through a column containing the immobilized enzyme. nih.gov This method protects the enzyme, allowing for its reuse over multiple batches, which is critical for the economic viability of the process. The separation of products and unreacted starting materials is then typically achieved by fractional distillation. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Acetylthioisobutyric Acid

Elucidation of Reaction Mechanisms

The reaction mechanisms of 2-Acetylthioisobutyric Acid are primarily centered around the reactivity of its carboxyl and acetylthio moieties. Nucleophilic acyl substitution is a key mechanistic pathway for this compound, given the electrophilic nature of the carbonyl carbons in both the carboxylic acid and the thioester groups. The specific pathway and its kinetics are influenced by the reaction conditions, such as the nature of the nucleophile, the solvent, and the presence of catalysts.

In many reactions, the initial step involves the activation of either the carboxyl or the acetylthio group to enhance its electrophilicity. For instance, in esterification reactions, the carboxylic acid is often protonated under acidic conditions to make the carbonyl carbon more susceptible to nucleophilic attack by an alcohol. Conversely, under basic conditions, the carboxylic acid can be deprotonated to form a carboxylate, which is less reactive towards nucleophiles.

The acetylthio group, being a thioester, is more reactive towards nucleophiles than a corresponding oxygen ester. This is due to the lower resonance stabilization of the thioester linkage and the better leaving group ability of the thiolate anion compared to an alkoxide. Mechanistic studies on related thioesters often show a tetrahedral intermediate is formed upon nucleophilic attack at the carbonyl carbon. The subsequent collapse of this intermediate leads to the expulsion of the leaving group.

Oxidation Reactions Involving the Thiol Group

Although this compound contains a thioester and not a free thiol, oxidation can still occur at the sulfur atom. The sulfur in a thioether or thioester is susceptible to oxidation by various oxidizing agents. The oxidation state of the sulfur can be progressively increased, leading to different products.

Mild oxidizing agents, such as hydrogen peroxide or peroxy acids (e.g., m-CPBA), can oxidize the sulfur atom to a sulfoxide. Further oxidation can then lead to the formation of a sulfone. The reaction mechanism for the oxidation of thioethers to sulfoxides is thought to involve a nucleophilic attack of the sulfur atom on the oxidant.

In the context of related mercaptocarboxylic acids, the free thiol group is readily oxidized. For instance, mercaptans can be dimerized to disulfides under mild oxidative conditions. nih.govnih.gov While this compound itself does not have a free thiol, hydrolysis of the acetylthio group would yield a free thiol that could then undergo oxidation.

| Oxidizing Agent | Potential Product |

| Hydrogen Peroxide (H₂O₂) | 2-(Acetylsulfinyl)isobutyric acid (Sulfoxide) |

| Peroxy acids (e.g., m-CPBA) | 2-(Acetylsulfonyl)isobutyric acid (Sulfone) |

Reduction Reactions of the Carboxyl and Carbonyl Moieties

The carboxylic acid and the thioester carbonyl groups in this compound can be reduced using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing both carboxylic acids and esters (including thioesters) to primary alcohols. organicchemistrytutor.comsaskoer.cachem-station.comlibretexts.org

The reduction of the carboxylic acid group with LiAlH₄ proceeds through the formation of an aluminum salt, which is then further reduced to the corresponding primary alcohol. This reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). organicchemistrytutor.comlibretexts.org

The thioester group is also readily reduced by LiAlH₄. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the thiolate leaving group to form an intermediate aldehyde. This aldehyde is then immediately reduced to the primary alcohol. Due to the high reactivity of LiAlH₄, it is generally not possible to isolate the intermediate aldehyde. organicchemistrytutor.comlibretexts.org

Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are typically not strong enough to reduce carboxylic acids or esters under standard conditions. chem-station.com However, more specialized and milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can sometimes be used to achieve partial reduction of esters to aldehydes at low temperatures. uop.edu.pk

| Reducing Agent | Functional Group | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid | Primary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Thioester | Primary Alcohol |

| Sodium Borohydride (NaBH₄) | Carboxylic Acid / Thioester | No reaction (typically) |

| Diisobutylaluminum Hydride (DIBAL-H) | Thioester | Aldehyde (at low temp.) |

Nucleophilic Substitution Reactions of the Acetylthio Group

The acetylthio group of this compound is a thioester, which is a reactive acylating agent. It can undergo nucleophilic acyl substitution reactions with a variety of nucleophiles. Thioesters are generally more reactive than their oxygen ester counterparts towards nucleophilic attack.

The mechanism of nucleophilic acyl substitution on a thioester involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the thiolate leaving group. The greater reactivity of thioesters is attributed to the weaker resonance overlap between the sulfur lone pairs and the carbonyl π-system, which makes the carbonyl carbon more electrophilic.

Common nucleophiles that can react with the acetylthio group include amines, alcohols, and other thiols. For example, reaction with an amine (aminolysis) would yield an amide, while reaction with an alcohol (alcoholysis) would produce an oxygen ester.

Studies on Hydrolytic Stability and Ester Cleavage

The hydrolytic stability of the acetylthio group in this compound is an important aspect of its chemical character. Thioesters can be hydrolyzed to the corresponding carboxylic acid and thiol under both acidic and basic conditions. Generally, the rate of hydrolysis is slower than that of acid chlorides or anhydrides but faster than that of amides.

Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl group towards nucleophilic attack by water. The reaction is typically reversible.

Basic hydrolysis, also known as saponification, is generally faster and irreversible. It involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of the thiolate anion is followed by an acid-base reaction between the newly formed carboxylic acid and the basic medium to yield a carboxylate salt. The hydrolytic stability of S-acetylthio compounds has been a subject of study, with intramolecular catalysis sometimes playing a role in more complex molecules. nih.gov

Derivatization Strategies for Analytical and Synthetic Research

Derivatization is a common strategy employed to modify the chemical structure of an analyte to make it more suitable for a particular analytical technique or to facilitate a synthetic transformation. For a molecule like this compound, derivatization can target either the carboxylic acid or the acetylthio group.

For analytical purposes, particularly for gas chromatography (GC), the polar and non-volatile carboxylic acid group is often converted into a more volatile ester derivative. Common derivatizing agents for carboxylic acids include diazomethane, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), or alkylating agents in the presence of a catalyst. nih.gov

For techniques like mass spectrometry (MS) and high-performance liquid chromatography (HPLC) with UV or fluorescence detection, derivatization can be used to introduce a chromophore or a fluorophore into the molecule, thereby enhancing its detection sensitivity.

For carboxylic acids, derivatization reagents that introduce a UV-active or fluorescent tag are often employed. For example, p-bromophenacyl bromide can be used to form a UV-absorbing ester. Similarly, fluorescent tags can be introduced through esterification with a fluorescent alcohol.

In the context of mass spectrometry, derivatization can be used to improve ionization efficiency and to produce characteristic fragmentation patterns that aid in structural elucidation. For short-chain fatty acids, various derivatization strategies have been developed to enhance their detection by LC-MS. nih.govdntb.gov.ua These methods often involve converting the carboxylic acid to an amide or an ester with a reagent that imparts a permanent positive or negative charge, facilitating ionization.

| Analytical Technique | Derivatization Target | Example Reagent | Purpose |

| Gas Chromatography (GC) | Carboxylic Acid | BSTFA (a silylating agent) | Increase volatility |

| HPLC-UV | Carboxylic Acid | p-Bromophenacyl bromide | Introduce a chromophore |

| LC-MS | Carboxylic Acid | N-(4-aminomethylphenyl)pyridinium | Improve ionization efficiency |

Strategies for Improving Chromatographic Separation

The effective separation and quantification of this compound and its related compounds from various matrices necessitate the optimization of chromatographic methods. Achieving adequate resolution, peak shape, and sensitivity often requires a systematic approach to method development. Strategies to enhance chromatographic separation can be broadly categorized by the type of chromatography employed—typically High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Key parameters that can be adjusted include the composition of the mobile phase, the chemistry of the stationary phase, and the column temperature. chromatographyonline.com

For complex samples, a single chromatographic method may not be sufficient to resolve all components. In such cases, employing multiple conventional liquid chromatography (LC) methods with different selectivities (e.g., a C18 column followed by a phenyl column for different subsets of components) or utilizing two-dimensional separation techniques can provide the necessary peak capacity for a successful separation. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) Strategies

HPLC is a primary technique for the analysis of carboxylic acids like this compound. mdpi.com Reversed-phase (RP) chromatography is the most common mode, but other techniques like hydrophilic interaction liquid chromatography (HILIC) can be advantageous, particularly for polar compounds that show little retention on traditional RP phases. nih.gov

Mobile Phase Optimization: The composition of the mobile phase is a powerful tool for manipulating selectivity in reversed-phase HPLC. chromatographyonline.com Key strategies include:

Changing the Organic Modifier: Altering the type of organic solvent (e.g., from acetonitrile (B52724) to methanol) can significantly change the elution pattern of analytes due to different interactions with the stationary phase. chromatographyonline.com

Adjusting pH: For an acidic compound like this compound, the pH of the mobile phase is critical. Adjusting the pH relative to the pKa of the analyte alters its ionization state, which in turn affects its retention on the stationary phase. A common approach is to use a buffer to maintain a consistent pH and ensure reproducible results.

Gradient Elution: For complex mixtures with components of varying polarities, a gradient elution, where the mobile phase composition is changed over time, is often necessary. More advanced techniques like multi-isocratic elution, which involves a series of isocratic steps, can further improve the resolution between closely eluting peaks. researchgate.net This approach can provide a significant advantage in selectivity for separating a main compound from its minor variants. researchgate.netunige.ch

Stationary Phase Selection: The choice of stationary phase has a dramatic impact on separation selectivity. chromatographyonline.com While C18 columns are widely used, exploring alternative column chemistries can resolve co-eluting peaks. chromatographyonline.comchromatographyonline.com

Alkyl Phases (C18, C8): These are the standard for reversed-phase chromatography, separating compounds primarily based on hydrophobicity.

Phenyl Phases: These offer alternative selectivity through π-π interactions with aromatic analytes.

Polar-Embedded Phases: Columns with embedded functional groups (e.g., amide, carbamate) can provide different interactions, such as hydrogen bonding, which can be beneficial for separating polar compounds. chromatographyonline.com

Chiral Stationary Phases (CSPs): For the separation of enantiomers, CSPs are essential. Direct enantiomeric resolution can be achieved on columns such as those based on α1-acid glycoprotein (B1211001) (AGP), like Enantiopac, or Pirkle-type columns. nih.gov The choice of CSP is critical and often requires screening different types to find one that provides adequate separation for the specific analyte.

Temperature Control: Adjusting the column temperature can also improve separation efficiency. Increasing the temperature generally decreases viscosity, allowing for faster flow rates, and can also alter the selectivity of the separation. chromatographyonline.com For small molecules, temperatures between 40–60 °C are often a good starting point to maximize column efficiency. chromatographyonline.com

Gas Chromatography (GC) Strategies

Gas chromatography is a viable alternative for the analysis of volatile carboxylic acids or those that can be made volatile through derivatization. scielo.brshimadzu.com

Derivatization: While methods exist for analyzing short-chain fatty acids without derivatization, this step is often employed to improve volatility and chromatographic performance. shimadzu.com However, for direct analysis, acidification of the sample is necessary to ensure the analytes are in their volatile, non-ionized form. nih.gov

Column Selection: The choice of capillary column is crucial. Wax-type columns (e.g., those with a polyethylene (B3416737) glycol stationary phase like SH-WAX) are commonly used for the analysis of fatty acids. shimadzu.com For other applications, columns like the HP-5MS (a non-polar phase) are used. mdpi.com

Temperature Programming: Similar to gradient elution in HPLC, a temperature ramp in GC is used to separate compounds with a wide range of boiling points. The program typically involves an initial hold, one or more temperature ramps, and a final hold to ensure all components have eluted. scielo.brnih.govmdpi.com

Injection Technique: The choice of injection mode, such as split or splitless, depends on the concentration of the analyte. Splitless injection is used for trace analysis to ensure the entire sample volume is transferred to the column. nih.govmdpi.com

Chiral Separation Strategies

Since this compound contains a chiral center, separating its enantiomers is often necessary.

Direct Methods: This involves the use of a Chiral Stationary Phase (CSP) in either HPLC or GC. The selection of the appropriate CSP is determined empirically by screening various columns. mdpi.com

Indirect Methods: This strategy involves derivatizing the racemic mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral column. mdpi.comnih.gov After separation, the individual enantiomers can be recovered by removing the chiral tag.

The following table summarizes various strategies that can be employed to improve the chromatographic separation of this compound, based on general principles for similar compounds.

Table 1: Strategies for Improving Chromatographic Separation

| Technique | Strategy | Stationary Phase Example | Mobile Phase / Carrier Gas Example | Potential Improvement |

|---|---|---|---|---|

| HPLC | Mobile Phase Optimization | C18 | Acetonitrile/Water with 0.1% Formic Acid | Changing organic modifier type or concentration can alter selectivity. chromatographyonline.com |

| HPLC | Stationary Phase Selection | Phenyl or Amide-embedded | Acetonitrile/Water with buffer | Provides alternative selectivity based on different chemical interactions (π-π, hydrogen bonding). chromatographyonline.comchromatographyonline.com |

| HPLC | Gradient Optimization | C18 | Water/Acetonitrile gradient with TFA | Use of multi-isocratic steps to significantly enhance resolution of closely eluting peaks. researchgate.net |

| HPLC | Temperature Adjustment | C18 | Isocratic or Gradient | Increased temperature can improve peak efficiency and change selectivity. chromatographyonline.com |

| GC | Direct Analysis (No Derivatization) | Wax-type (e.g., SH-WAX) | Helium | Acidification of the sample allows for direct analysis of volatile fatty acids. shimadzu.comnih.gov |

| GC | Column Selection | HP-5MS (non-polar) | Helium | Choice of polar or non-polar column depends on the analyte and desired separation. mdpi.com |

| Chiral HPLC | Direct Enantioseparation | Chiralpak IA (immobilized amylose) | n-Hexane/Ethanol with additives | Achieves baseline separation of enantiomers directly on a chiral column. mdpi.com |

| Chiral HPLC | Indirect Enantioseparation | Silica Gel (Normal Phase) | Varies | Derivatization with a chiral reagent forms diastereomers separable on a non-chiral column. mdpi.com |

Stereochemical Aspects and Chiral Synthesis of 2 Acetylthioisobutyric Acid

Analysis of Enantiomeric Forms and Determination of Chiral Purity

The separation and quantification of the enantiomers of 2-Acetylthioisobutyric acid are essential for its development and application, particularly in pharmaceuticals where different enantiomers can exhibit distinct pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of chiral compounds. nih.govnih.gov

Direct Methods: Chiral Stationary Phases (CSPs)

Direct enantiomeric separation can be achieved using HPLC columns packed with a chiral stationary phase (CSP). nih.govnih.gov These phases are composed of a chiral selector immobilized on a solid support. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector, leading to different retention times.

For acidic compounds like this compound, anion-exchange type CSPs can be particularly effective. chiraltech.com For instance, CSPs based on quinine (B1679958) or quinidine (B1679956) derivatives function through ionic exchange between the protonated tertiary nitrogen of the chiral selector and the anionic carboxylate of the acid. chiraltech.com This primary interaction is supplemented by other intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, which contribute to the chiral recognition and separation. chiraltech.com

Indirect Methods: Chiral Derivatizing Agents (CDAs)

An alternative approach involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.govtcichemicals.com These diastereomers possess different physicochemical properties and can be separated on a standard achiral HPLC column. tcichemicals.commdpi.com For a carboxylic acid like this compound, a chiral amine could serve as a suitable CDA, forming diastereomeric amides. The choice of CDA is crucial and should ensure a quantitative reaction without causing racemization of the analyte or the reagent. thieme-connect.de

Determination of Chiral Purity

The determination of chiral purity, often expressed as enantiomeric excess (ee), is a critical quality control parameter. nih.gov Enantiomeric excess is a measure of the dominance of one enantiomer over the other and is calculated as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively. This can be determined from the relative peak areas in the chromatogram obtained from chiral HPLC analysis. nih.gov

| Analytical Technique | Principle | Application to this compound |

| Chiral HPLC (Direct) | Differential interaction with a chiral stationary phase. | Separation of enantiomers without derivatization. |

| HPLC with Chiral Derivatization (Indirect) | Formation of diastereomers with distinct physical properties. | Reaction with a chiral amine to form separable diastereomeric amides. |

| Polarimetry | Measurement of the rotation of plane-polarized light. | Can be used with HPLC detection to quantify enantiomeric excess. nih.gov |

Exploration of Stereoselective Reaction Pathways

The synthesis of enantiomerically pure this compound requires stereoselective methods that favor the formation of one enantiomer over the other.

One plausible stereoselective pathway could involve a crystallization-induced chiral inversion . This process has been successfully applied to the synthesis of the structurally related compound, (S)-2-acetylthio-3-phenylpropanoic acid. In this approach, an enantiomerically enriched starting material can be converted to its opposite enantiomer with high enantiomeric excess. This method often involves nucleophilic substitution reactions where the stereocenter is inverted.

Another key strategy in asymmetric synthesis is the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed. For the synthesis of a chiral carboxylic acid, a chiral alcohol could be used to form a diastereomeric ester, which can then be subjected to a stereoselective reaction.

Enzyme-catalyzed reactions also offer a powerful tool for stereoselective synthesis. Enzymes are inherently chiral and can catalyze reactions with high enantioselectivity under mild conditions. For example, a lipase (B570770) could be used for the enantioselective hydrolysis of a racemic ester of this compound, leading to the production of one enantiomer of the acid and the unreacted ester of the other enantiomer.

Application of Kinetic Resolution Methodologies

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. wikipedia.org It relies on the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer reacting faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer. wikipedia.org

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a particularly effective method. For instance, the resolution of racemic esters using esterases has been demonstrated for various compounds. researchgate.net In the context of this compound, a racemic ester of the compound could be subjected to hydrolysis by a lipase. The enzyme would preferentially hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, allowing for the separation of the enantioenriched acid from the unreacted ester.

Chemical Kinetic Resolution

Non-enzymatic chemical methods can also be employed. This often involves the use of a chiral acyl-transfer catalyst. For example, the kinetic resolution of racemic carboxylic acids has been achieved through enantioselective esterification using a chiral catalyst, an achiral alcohol, and a coupling agent. mdpi.com This approach could be adapted for this compound, where one enantiomer is preferentially esterified, allowing for its separation from the unreacted enantiomer of the acid.

| Kinetic Resolution Method | Catalyst/Reagent | Principle | Potential Application to this compound |

| Enzymatic | Lipase, Esterase | Enantioselective hydrolysis of a racemic ester. | Racemic methyl or ethyl ester of this compound is treated with a lipase. |

| Chemical | Chiral Acyl-Transfer Catalyst | Enantioselective esterification of a racemic acid. | Racemic this compound is reacted with an alcohol in the presence of a chiral catalyst. |

Influence of Chiral Configuration on Molecular Interactions and Biological Recognition

The three-dimensional structure of a molecule is paramount in its interaction with biological systems, which are themselves chiral environments composed of enantiomerically pure proteins, nucleic acids, and carbohydrates. Consequently, the two enantiomers of this compound are expected to exhibit different biological activities.

A pertinent example can be drawn from the structurally related compound, thioctic acid (alpha-lipoic acid). The (+)-enantiomer of thioctic acid is the natural cofactor for pyruvate (B1213749) dehydrogenase complexes, while the (-)-enantiomer can act as a poor substrate or even an inhibitor. nih.gov Furthermore, in studies on cells under oxidative stress, the (+)-enantiomer and the racemic mixture of thioctic acid showed protective effects, whereas the (-)-enantiomer was inactive. nih.gov This demonstrates that the chiral configuration directly influences the biological recognition and subsequent activity.

Similarly, the enantiomers of this compound would likely interact differently with chiral receptors, enzyme active sites, and transport proteins. mdpi.com This can lead to stereoselective absorption, distribution, metabolism, and excretion (ADME) profiles, as well as different pharmacodynamic effects. For instance, if this compound acts as an enzyme inhibitor, one enantiomer may bind to the active site with higher affinity than the other, resulting in greater inhibitory potency. mdpi.com This underscores the importance of studying the individual enantiomers to fully understand the compound's biological and pharmacological properties.

Control and Maintenance of Enantiomeric Excess in Synthetic Processes

Achieving and maintaining a high enantiomeric excess (ee) throughout a synthetic sequence is crucial for the production of single-enantiomer drugs and other fine chemicals.

Control of Enantiomeric Excess

The control of enantiomeric excess is primarily achieved through the use of highly stereoselective reactions. nih.govchemrxiv.org This can be accomplished by:

Chiral Catalysts: Employing catalysts that create a chiral environment, favoring the formation of one enantiomer.

Chiral Auxiliaries: As mentioned earlier, these direct the stereochemical outcome of a reaction.

Substrate Control: Utilizing a chiral starting material that influences the stereochemistry of subsequent transformations.

The choice of reaction conditions, such as temperature, solvent, and pressure, can also significantly impact the enantioselectivity of a reaction.

Maintenance of Enantiomeric Excess

Once a high enantiomeric excess is achieved, it is vital to maintain it throughout subsequent reaction and purification steps. Racemization, the process by which an enantiomerically enriched mixture converts into a racemic mixture, must be avoided. Factors that can induce racemization include:

Harsh Reaction Conditions: High temperatures or strongly acidic or basic conditions can lead to the cleavage and reformation of bonds at the stereocenter.

Purification Methods: Certain chromatographic conditions could potentially cause racemization.

Therefore, careful selection of reaction conditions and purification techniques is essential to preserve the chiral purity of this compound. Monitoring the enantiomeric excess at various stages of the synthesis using analytical techniques like chiral HPLC is a standard practice to ensure the final product meets the required specifications.

Advanced Analytical Characterization in 2 Acetylthioisobutyric Acid Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 2-Acetylthioisobutyric Acid and investigating its chemical behavior. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information at the atomic and molecular levels.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of this compound. Both ¹H and ¹³C NMR provide characteristic signals that can be used to confirm the compound's identity and purity.

In mechanistic studies, NMR is employed to monitor the progress of reactions involving this compound in real-time. ed.ac.uk By acquiring spectra at various time points, researchers can identify and quantify reactants, intermediates, and products, thereby gaining insights into reaction kinetics and pathways. For instance, in studies of its synthesis or degradation, NMR can track the disappearance of starting materials and the appearance of this compound and any byproducts. Isotope labeling studies, where specific atoms in the molecule are replaced with their isotopes (e.g., ¹³C or ²H), can be particularly informative for tracing the fate of atoms through a reaction sequence. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the principles of NMR-based mechanistic analysis are broadly applicable. ed.ac.uk

Predicted ¹H and ¹³C NMR Data for this compound:

Based on the structure of this compound and typical chemical shifts for similar functional groups, the following NMR data can be predicted. It is important to note that actual experimental values may vary depending on the solvent and other experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (singlet, 1H) | 175 - 185 |

| Methyl (-CH₃) on Acetyl Group | 2.1 - 2.4 (singlet, 3H) | 25 - 35 |

| Gem-dimethyl (-C(CH₃)₂) | 1.4 - 1.7 (singlet, 6H) | 20 - 30 |

| Quaternary Carbon (-C(CH₃)₂) | - | 45 - 55 |

| Thioester Carbonyl (-C(O)S-) | - | 190 - 200 |

Mass Spectrometry (MS) is a critical tool for the molecular identification of this compound and for the detection and characterization of impurities. hpst.czpharmtech.comnih.gov When coupled with chromatographic separation techniques, MS provides high sensitivity and specificity.

For molecular identification, the mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized molecule, providing confirmation of its molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. The fragmentation pattern observed in the mass spectrum, generated by techniques like electron ionization (EI) or collision-induced dissociation (CID), provides structural information that can be used to confirm the identity of the compound. For this compound, characteristic fragments would be expected from the cleavage of the thioester bond and the loss of the acetyl or isobutyric acid moieties.

Impurity profiling by MS involves the detection of ions with m/z values that differ from the parent compound. hpst.cznih.govenovatia.com These impurities can arise from the synthesis process, degradation, or storage. By analyzing the fragmentation patterns of these impurity ions, their structures can often be elucidated. This is crucial for ensuring the quality and safety of the compound in any application.

Predicted Mass Spectrometry Fragmentation of this compound:

The following table outlines the predicted major fragments for this compound in a mass spectrometer.

| Fragment Ion | Predicted m/z | Plausible Structure |

| [M]+• | 162 | Molecular ion of this compound |

| [M - CH₃CO]+ | 119 | Loss of the acetyl group |

| [M - COOH]+ | 117 | Loss of the carboxylic acid group |

| [CH₃CO]+ | 43 | Acetyl cation |

| [C(CH₃)₂COOH]+ | 87 | Isobutyric acid cation |

Chromatographic Techniques for Purity and Enantiomeric Excess Assessment

Chromatographic methods are essential for separating this compound from complex mixtures, assessing its purity, and determining its enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this compound. For the assessment of enantiomeric excess, chiral HPLC is the method of choice. heraldopenaccess.usuma.eschiralpedia.comchromatographyonline.comsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation.

The selection of the appropriate CSP and mobile phase is critical for achieving good separation. For an acidic compound like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or anion-exchange type CSPs are often effective. chiraltech.com The mobile phase typically consists of a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol (B130326) or ethanol), often with a small amount of an acidic additive (like trifluoroacetic acid) to improve peak shape. chromatographyonline.com The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram.

General Parameters for Chiral HPLC Method Development:

| Parameter | Typical Conditions |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD) or Anion-Exchanger (e.g., CHIRALPAK QN-AX) |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol with 0.1% Trifluoroacetic Acid |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is a carboxylic acid and may not be sufficiently volatile for direct GC analysis, derivatization is often necessary. colostate.edu Esterification of the carboxylic acid group, for example, by reaction with methanol (B129727) or a silylating agent, converts it into a more volatile derivative that can be readily analyzed by GC-MS. colostate.eduifremer.fr

The GC separates the derivatized compound from other volatile components in the sample, and the MS provides identification based on the mass spectrum and fragmentation pattern. This technique is particularly useful for identifying and quantifying volatile impurities that may be present in a sample of this compound. The choice of derivatizing agent and the reaction conditions need to be carefully optimized to ensure complete and reproducible derivatization. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. nih.govshimadzu.co.krunimi.itmdpi.comnih.govshimadzu.com This makes it an ideal technique for the analysis of this compound in complex matrices such as biological fluids or reaction mixtures. The LC system separates the target analyte from the matrix components, which are then detected by the mass spectrometer.

For the analysis of this compound and its potential metabolites in biological samples, LC-MS offers high sensitivity and specificity. mdpi.comnih.gov Derivatization can also be employed in LC-MS to enhance ionization efficiency and improve detection limits. unimi.itnih.govresearchgate.net Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and for structural elucidation of unknown metabolites by analyzing their fragmentation patterns.

X-ray Crystallography for Enzyme-Ligand Complex Structure Determination

X-ray crystallography is a premier analytical technique for determining the precise three-dimensional atomic and molecular structure of a crystalline substance. nih.govwikipedia.org In the field of enzyme research, it provides unparalleled insights into the molecular basis of enzymatic reactions and inhibitor binding. nih.gov By analyzing the diffraction pattern produced when a crystal is exposed to a focused beam of X-rays, scientists can generate a detailed electron density map and, from that, a model of the molecule's structure. wikipedia.orgbiologiachile.cl

When applied to the study of an enzyme in complex with a ligand such as this compound, X-ray crystallography can elucidate the exact nature of their interaction at an atomic level. This powerful method reveals the precise orientation and conformation of the ligand within the enzyme's active site. nih.gov Furthermore, it identifies the specific amino acid residues involved in the binding event and characterizes the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and ionic bonds—that stabilize the complex. nih.govmigrationletters.com

The structural data obtained are crucial for understanding the ligand's mechanism of action and for guiding further research, such as structure-based drug design. nih.govmigrationletters.com For instance, crystallographic analysis of a hypothetical complex between an enzyme and this compound would provide high-resolution data on bond lengths, bond angles, and the specific distances between the ligand and key residues in the active site. This information is fundamental for explaining the ligand's specificity and affinity. Modern time-resolved crystallography techniques can even capture snapshots of an enzyme as it proceeds through its catalytic cycle, offering a deeper understanding of its dynamics. annualreviews.orgnih.gov

Illustrative Data Table: Hypothetical Crystallographic Data for Target Enzyme-2-Acetylthioisobutyric Acid Complex

This table presents a hypothetical example of the data that would be generated from an X-ray crystallography experiment. The values are for illustrative purposes only.

| Parameter | Value | Description |

| PDB Code | XXXX | Unique identifier in the Protein Data Bank. |

| Resolution (Å) | 1.9 | A measure of the level of detail in the crystal structure. |

| Space Group | P2₁2₁2₁ | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (Å) | a=50.2, b=85.4, c=110.6 | The dimensions of the basic repeating unit of the crystal. |

| R-work / R-free | 0.18 / 0.21 | Indicators of the quality of the structural model fit to the experimental data. |

| Key Interactions | ||

| H-bond: Ligand O1 - Tyr88 OH | 2.8 Å | Distance of a hydrogen bond between the ligand's carbonyl oxygen and a tyrosine residue. |

| H-bond: Ligand S1 - Ser122 OG | 3.1 Å | Distance of a hydrogen bond between the ligand's sulfur atom and a serine residue. |

| Hydrophobic Contact: Ligand C4 - Val45 CG2 | 3.5 Å | Distance of a close non-polar interaction between the ligand and a valine residue. |

Advanced Calorimetry Techniques for Binding Interaction Studies

Advanced calorimetry techniques are essential for characterizing the thermodynamic driving forces behind molecular interactions. nih.gov Isothermal Titration Calorimetry (ITC) is a particularly powerful and widely used method because it allows for the direct measurement of the heat that is either released (exothermic) or absorbed (endothermic) during a binding event in solution. springernature.comunits.ityoutube.com This provides a complete thermodynamic profile of the interaction in a single experiment, without the need for chemical labeling or immobilization. springernature.com

In a typical ITC experiment to study the binding of this compound to a target enzyme, a solution of the compound would be incrementally injected from a syringe into a sample cell containing the enzyme at a constant temperature. cureffi.org The instrument's detectors measure the minute temperature differences between the sample cell and a reference cell, quantifying the heat change associated with each injection. cureffi.org As the enzyme becomes saturated with the ligand, the magnitude of the heat change per injection decreases, resulting in a binding isotherm curve. cureffi.org

Analysis of this curve yields several key thermodynamic parameters directly. nih.govresearchgate.net These include the binding affinity (expressed as the association constant, Kₐ, or its reciprocal, the dissociation constant, Kₑ), the stoichiometry of the interaction (n), which reveals the molar ratio of the ligand to the enzyme in the complex, and the enthalpy of binding (ΔH). springernature.comresearchgate.net From these directly measured values, the Gibbs free energy of binding (ΔG) and the entropy of binding (ΔS) can be calculated, providing a full picture of the thermodynamic forces driving the association. springernature.comcureffi.org This information is critical for understanding the mechanism of binding.

Illustrative Data Table: Hypothetical Thermodynamic Parameters for the Interaction of this compound with a Target Enzyme

This table presents a hypothetical example of the thermodynamic data that would be generated from an Isothermal Titration Calorimetry (ITC) experiment. The values are for illustrative purposes only.

| Thermodynamic Parameter | Symbol | Value | Unit |

| Binding Stoichiometry | n | 1.05 | - |

| Dissociation Constant | Kₑ | 5.2 | µM |

| Enthalpy Change | ΔH | -7.8 | kcal/mol |

| Entropic Contribution | -TΔS | -2.1 | kcal/mol |

| Gibbs Free Energy Change | ΔG | -9.9 | kcal/mol |

Computational and Theoretical Chemistry Studies of 2 Acetylthioisobutyric Acid

Molecular Docking and Ligand-Enzyme Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely employed in drug discovery to understand how a ligand, such as 2-Acetylthioisobutyric Acid, might interact with the active site of a protein target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their binding energy to identify the most favorable binding mode. nih.govsemanticscholar.org

Before docking, a thorough analysis of the target enzyme's active site is crucial. This involves identifying key amino acid residues that are essential for substrate recognition and catalysis. Often, active sites contain a catalytic triad (B1167595) of residues, such as serine-histidine-aspartic acid, which work in concert to facilitate the chemical reaction. researchgate.netnih.gov The identification of conserved motifs within the active site across different species can also provide clues about essential residues. researchgate.net

Once the active site is defined, docking simulations can predict the binding mode of this compound. This characterization details the specific non-covalent interactions that stabilize the ligand-enzyme complex. nih.gov These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The results of a docking study are often summarized in a table detailing the interacting residues, interaction types, and distances, along with a calculated binding affinity or docking score, typically in kcal/mol. nih.govmdpi.com A more negative score generally indicates a more favorable binding interaction.

Table 1: Hypothetical Docking Interactions of this compound with a Target Enzyme

| Ligand Atom | Protein Residue | Interaction Type | Distance (Å) | Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| Carboxyl Oxygen | Lysine-78 | Hydrogen Bond | 2.8 | -7.5 |

| Thioester Carbonyl Oxygen | Serine-150 | Hydrogen Bond | 3.1 | |

| Methyl Group 1 | Leucine-45 | Hydrophobic | 3.9 | |

| Methyl Group 2 | Valine-99 | Hydrophobic | 4.2 |

Quantum Mechanical (QM) and Hybrid QM/MM Methods

For a more accurate description of chemical reactions and electronic properties, Quantum Mechanical (QM) methods are employed. However, QM calculations are computationally expensive and are typically limited to small systems. To study enzymatic reactions involving a substrate like this compound, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are used. kit.edu This approach treats the chemically active region (the substrate and key active site residues) with a high-level QM method, while the rest of the protein and solvent are described by a less computationally demanding MM force field. usc.edumdpi.com

QM/MM methods are particularly powerful for modeling enzymatic reaction pathways. nih.gov They can be used to calculate the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energy barriers. For a molecule like this compound, this could involve modeling its hydrolysis or its reaction with another substrate within an enzyme's active site.

A relevant example is the study of acetyl-CoA deprotonation in the enzyme citrate (B86180) synthase, where QM/MM calculations have been used to determine the reaction mechanism. nih.gov These studies model the proton abstraction from the acetyl group by an active site residue, such as Asp375, and calculate the energy barriers for the formation of the enolate intermediate. nih.govnih.gov Such calculations can distinguish between different proposed mechanisms and identify the most likely reaction pathway. The results provide quantitative data on the energetics of each step in the catalytic cycle.

Table 2: Example Energetics for an Enzymatic Reaction Step Calculated by QM/MM

| Computational Method | System | Reaction Step | Calculated Energy Barrier (kcal/mol) |

|---|---|---|---|

| B3LYP/CHARMM22 | Acetyl-CoA in Citrate Synthase | Proton Abstraction | 14.5 |

| MP2/CHARMM22 | Acetyl-CoA in Citrate Synthase | Proton Abstraction | 12.8 |

| LCCSD(T0)/CHARMM22 | Acetyl-CoA in Citrate Synthase | Proton Abstraction | 13.5 |

Note: Data is illustrative and based on findings for the related compound Acetyl-CoA to demonstrate the type of output from QM/MM studies. nih.gov

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and determine their relative energies. For a flexible molecule like this compound, several low-energy conformations may exist, which can influence its ability to bind to an enzyme. QM methods can be used to perform a systematic search of the conformational space by rotating single bonds and calculating the energy of each resulting structure. This analysis helps in understanding the molecule's intrinsic flexibility and the energetic cost of adopting a specific "bioactive" conformation required for binding. Studies on related molecules, such as aminoisobutyric acid oligomers, have used these methods to analyze torsion angles and their deviation from ideal helical structures, providing insight into conformational preferences. researchgate.net

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior

While docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex fluctuates and changes conformation. mdpi.com An MD simulation of this compound bound to an enzyme could reveal the stability of the binding mode predicted by docking, identify key dynamic interactions, and characterize the flexibility of both the ligand and the protein's active site. mdpi.com The stability of the simulation can be assessed by monitoring parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the atomic positions over time. mdpi.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analog Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. mdpi.commdpi.com These models are valuable for designing new analogs of this compound with improved potency or desired properties.

The QSAR modeling process begins with a dataset of molecules with known activities. mdpi.com For each molecule, a set of numerical values known as molecular descriptors are calculated. nih.gov These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. mdpi.com Statistical or machine learning algorithms, such as Partial Least Squares (PLS) or Extra Trees, are then used to build a mathematical equation that relates the descriptors to the observed activity. mdpi.comnih.gov A validated QSAR model can then be used to predict the activity of new, untested analogs, guiding synthetic efforts toward more promising compounds. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR/QSPR Modeling

| Descriptor Class | Descriptor Name | Description |

|---|---|---|

| Physicochemical | LogP | Octanol-water partition coefficient, a measure of lipophilicity. |

| Topological | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Electronic | Dipole Moment | A measure of the polarity of the molecule. |

| 3D | Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. |

| Constitutional | Number of Rotatable Bonds | A measure of molecular flexibility. |

Virtual Screening Approaches for Discovery of Related Ligands

Virtual screening (VS) represents a powerful computational strategy to identify novel bioactive compounds from large chemical libraries that are structurally or functionally related to a query molecule, such as this compound. This in silico technique is significantly faster and more cost-effective than traditional high-throughput screening (HTS). VS campaigns can be broadly categorized into ligand-based and structure-based approaches, both of which are applicable to the discovery of ligands related to this compound that may interact with relevant biological targets like thioesterases or other enzymes.

Ligand-Based Virtual Screening (LBVS)

When the three-dimensional structure of the biological target is unknown, LBVS methods can be employed. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. Starting with a known active molecule like this compound, a model is built to screen databases for compounds with similar features.

Pharmacophore Modeling: A key LBVS technique is pharmacophore modeling. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) necessary for biological activity. For this compound, a pharmacophore model would include features for the carboxylic acid group (hydrogen bond donor and acceptor), the thioester moiety (potential for hydrophobic and polar interactions), and the gem-dimethyl groups (hydrophobic character). This model can then be used to rapidly screen large compound databases, identifying molecules that match the defined spatial arrangement of these features.

Similarity Searching: This approach identifies molecules that are structurally similar to the query compound. Similarity can be quantified using various molecular fingerprints (e.g., 2D structural fragments) and metrics like the Tanimoto coefficient. By searching for compounds with high similarity to this compound, one can explore the immediate chemical space to find close analogs with potentially modulated properties.

Structure-Based Virtual Screening (SBVS)

If the 3D structure of a relevant enzyme target (e.g., a specific thioesterase) is available through X-ray crystallography, NMR, or accurate homology modeling, SBVS can be a highly effective approach. nih.gov SBVS simulates the interaction between potential ligands and the target's binding site.

Molecular Docking: This is the most common SBVS method. mdpi.com It predicts the preferred orientation and binding affinity of a ligand within the active site of a protein. mdpi.comwalisongo.ac.id A virtual library of compounds would be docked into the catalytic pocket of a target enzyme, and the molecules would be ranked based on a scoring function that estimates the binding energy. mdpi.comnih.gov For an enzyme that processes this compound, docking could identify novel substrates or inhibitors by assessing their fit and interactions with key catalytic residues. For instance, studies on the human fatty acid synthase (hFASN) thioesterase domain have used molecular docking to screen for potential chemical inhibitors. nih.gov This highlights how the technique can be applied to identify molecules that interact with thioester-processing enzymes.

The table below outlines a hypothetical workflow for a virtual screening campaign to discover novel inhibitors for an enzyme that hydrolyzes this compound.

| Phase | Technique | Description | Key Parameters & Considerations |

|---|---|---|---|

| 1. Library Preparation | Database Selection & Filtering | Selection of large compound libraries (e.g., ZINC, PubChem, Enamine) and filtering based on physicochemical properties (e.g., Lipinski's Rule of Five) to ensure drug-likeness. | Library size, chemical diversity, removal of reactive compounds. |

| 2. Target Preparation | Protein Structure Refinement | If using SBVS, the 3D structure of the target enzyme is prepared by adding hydrogens, assigning charges, and defining the binding site. | Crystal structure resolution, presence of co-factors or water molecules, protonation states of residues. |

| 3. Screening | Pharmacophore Screening or Molecular Docking | The filtered library is screened against the pharmacophore model (LBVS) or docked into the target's active site (SBVS). Compounds are ranked based on fit values or docking scores. | Choice of docking algorithm (e.g., AutoDock Vina, Glide), scoring function accuracy, and screening stringency. |

| 4. Hit Selection & Refinement | Post-processing & Visual Inspection | Top-ranked compounds are selected. Docking poses are visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues. | Consensus scoring, clustering of similar scaffolds, interaction with key catalytic residues. |

| 5. Experimental Validation | In Vitro Assays | A curated list of the most promising candidates is purchased or synthesized for experimental testing in biochemical assays to confirm activity. | Assay development, determination of IC50 or Ki values. |

Application in Rational Enzyme Engineering and Design

Computational and theoretical chemistry studies are pivotal in the rational engineering of enzymes. These approaches allow for the modification of existing enzymes or the design of novel ones with desired properties, such as enhanced activity, altered substrate specificity, or improved stability. frontiersin.org For a compound like this compound, these methods can be applied to engineer enzymes, such as thioesterases or carboxylic acid reductases (CARs), to either efficiently synthesize the molecule or utilize it as a substrate for producing other valuable chemicals.

Structure-Guided Mutagenesis

Rational enzyme design heavily relies on a detailed understanding of the enzyme's three-dimensional structure and its catalytic mechanism. frontiersin.org Computational tools are used to predict the effects of specific amino acid mutations on enzyme function.

Molecular Docking and Simulation: The first step often involves docking the substrate, this compound, or a transition state analog into the active site of a candidate enzyme. Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the substrate within the active site, revealing key interactions and potential steric hindrances. This approach has been successfully used to engineer acyl-ACP thioesterases for improved selectivity toward specific fatty acids by identifying key residues in the binding pocket. nih.govresearchgate.netacs.org

Site-Directed Mutagenesis: Based on the insights from docking and MD simulations, specific residues in the active site can be identified as targets for mutation. For example, to improve an enzyme's affinity for this compound, one might mutate bulky residues in the binding pocket to smaller ones (e.g., phenylalanine to alanine) to create more space for the isobutyryl group. Conversely, to enhance specificity, residues could be introduced to form favorable interactions, such as hydrogen bonds with the carboxylate or hydrophobic interactions with the gem-dimethyl groups. This strategy has been applied to engineer carboxylic acid reductases and acyltransferases to accept sterically demanding substrates. iiserkol.ac.inacs.org

Improving Enzyme Performance

Beyond substrate specificity, rational design can enhance other crucial enzymatic properties.

Catalytic Efficiency: Computational methods can model the reaction's transition state. By identifying residues that stabilize the transition state, mutations can be designed to lower the activation energy and increase the catalytic rate (kcat). For instance, engineering the polarity or hydrophobicity of the active site can create a more favorable environment for the reaction. frontiersin.org

Thermostability: Mutations can be introduced to increase the number of salt bridges or internal hydrogen bonds, or to improve hydrophobic packing in the protein core, leading to a more thermostable enzyme. This is crucial for industrial applications where biocatalysts need to withstand harsh process conditions.

The table below summarizes potential strategies for the rational engineering of a hypothetical thioesterase to improve its activity on this compound.

| Engineering Goal | Computational Method | Proposed Strategy | Example Mutation Target |

|---|---|---|---|

| Increase Substrate Affinity | Molecular Docking | Introduce mutations to enhance favorable interactions (hydrophobic, electrostatic) with the substrate. | Mutate a small, non-polar residue to a larger aromatic one (e.g., Alanine to Tyrosine) to create cation-π interactions with the substrate. |

| Alter Substrate Specificity | Molecular Docking & MD Simulations | Modify the size and shape of the substrate-binding tunnel to favor the isobutyryl scaffold over linear chains. | Replace a bulky residue (e.g., Tryptophan) with a smaller one (e.g., Glycine) at the back of the binding pocket to accommodate the gem-dimethyl groups. |

| Enhance Catalytic Rate (kcat) | QM/MM Simulations | Identify and mutate residues to better stabilize the tetrahedral intermediate of thioester hydrolysis. | Introduce a residue capable of forming an additional hydrogen bond with the carbonyl oxygen of the transition state (e.g., Asparagine to Histidine). |

| Improve Thermostability | Structure Analysis & Energy Calculations | Introduce salt bridges on the protein surface or improve core hydrophobic packing. | Introduce oppositely charged residues (e.g., Lysine and Glutamate) on the surface that are in close proximity in the 3D structure. |

By leveraging these computational approaches, it is possible to systematically and efficiently engineer enzymes with tailored functionalities for applications involving this compound, accelerating the development of novel biocatalytic processes. osti.govnih.gov

Biochemical Interactions and Metabolic Pathway Research Involving 2 Acetylthioisobutyric Acid

Modulation of Enzyme Activity

Angiotensin-Converting Enzyme (ACE) Inhibition MechanismsAngiotensin-Converting Enzyme (ACE) is a key enzyme in the renin-angiotensin system, which regulates blood pressure.wikipedia.orgACE inhibitors work by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.wikipedia.orgconsensus.appThis action leads to the relaxation of blood vessels and a reduction in blood pressure.wikipedia.orgAdditionally, ACE is responsible for breaking down bradykinin, a vasodilator. By inhibiting ACE, levels of bradykinin increase, further contributing to the blood pressure-lowering effect.cvpharmacology.com

The inhibitory mechanism of many ACE inhibitors involves interaction with the enzyme's active site. Molecular docking studies on various inhibitory peptides have shown that interactions such as the formation of hydrogen bonds and salt bridges with ACE are crucial for their inhibitory effect. frontiersin.org For thiol-containing inhibitors, the thiol group can interact with the zinc ion that is essential for ACE's catalytic activity.

Esterase Substrate Specificity and Catalytic ActivityEsterases are enzymes that hydrolyze esters into an acid and an alcohol.semanticscholar.orgThe specificity of these enzymes can vary significantly, with some showing a preference for substrates with short-chain fatty acids, while others act on longer-chain esters.nih.govresearchgate.netThe structure of the enzyme's substrate-binding pocket is a major determinant of its specificity.nih.govFor instance, the presence of bulky aromatic amino acid residues in the binding pocket can restrict access for larger substrates, thereby favoring the hydrolysis of shorter-chain esters.nih.gov

The catalytic activity of esterases is dependent on a catalytic triad (B1167595), typically consisting of serine, histidine, and an acidic residue (aspartate or glutamate). nih.gov The structure of 2-Acetylthioisobutyric Acid contains a thioester bond, which can be a target for esterase-catalyzed hydrolysis.